2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
(4-pyrazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(15-13-14(3-7-18-15)24-8-2-6-21-24)22-9-11-23(12-10-22)17-19-4-1-5-20-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYPNLEHMOUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations
Core Heterocycles: The target compound’s pyrimidine-piperazine-pyridine core distinguishes it from imidazo[4,5-b]pyridine (27d) and pyrrolo[2,1-f][1,2,4]triazin (elenestinib). These cores influence binding specificity; for example, imidazo[4,5-b]pyridine derivatives are known to target ATP-binding pockets in kinases , while pyrrolo-triazin systems may enhance metabolic stability . Pyrazino-pyrimidinones () lack the pyridine-carbonyl linkage but share piperazine flexibility, which is critical for solubility and target engagement .
Substituent Impact :
- The pyridine-2-carbonyl group in the target compound may improve rigidity and hydrogen-bonding capacity compared to the hydrazine-linked pyrazolopyrimidines in .
- Fluorophenyl groups in elenestinib suggest enhanced lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .
Biological Implications :
- Piperazine-containing compounds (e.g., 27d, elenestinib) are frequently optimized for kinase inhibition. The target compound’s piperazine-pyrimidine scaffold could similarly modulate kinase activity but requires empirical validation .
- Patent derivatives () highlight the importance of substituent diversity on piperazine (e.g., hydroxyethyl groups for solubility), a strategy applicable to optimizing the target compound .
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is introduced via a Vilsmeier–Haack reaction on 2-acetylpyridine. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates an electrophilic intermediate, which cyclizes with hydrazine to yield 1H-pyrazol-1-ylpyridine.
Procedure :
Oxidation to Carboxylic Acid
The methyl group at the pyridine’s 4-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.
Procedure :
- 4-Methylpyridine-pyrazole (1.0 eq) is heated with KMnO₄ (5.0 eq) in 10% H₂SO₄ at 80°C for 8 hours.
- Yield : 72%.
Synthesis of 2-(Piperazin-1-yl)pyrimidine
Nucleophilic Aromatic Substitution (SNAr)
2-Chloropyrimidine reacts with piperazine in the presence of a base, replacing the chlorine atom.
Procedure :
- 2-Chloropyrimidine (1.0 eq), piperazine (2.5 eq), and potassium carbonate (3.0 eq) are stirred in DMF at 90°C for 24 hours.
- Yield : 85%.
Amide Coupling of Fragments
Activation of Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
- 4-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (5.0 eq) for 3 hours.
- Excess SOCl₂ is removed under vacuum to yield the acyl chloride.
Peptide Coupling
The acyl chloride reacts with 2-(piperazin-1-yl)pyrimidine using hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA):
- Acyl chloride (1.0 eq), 2-(piperazin-1-yl)pyrimidine (1.2 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) are stirred in dichloromethane (DCM) at 25°C for 12 hours.
- Yield : 78%.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The Vilsmeier–Haack reaction predominantly yields the 1H-pyrazol-1-yl regioisomer due to electronic effects of the pyridine ring. HPLC analysis confirms >95% regiopurity.
Side Reactions During SNAr
Excess piperazine (2.5 eq) minimizes di-substitution on pyrimidine. GC-MS monitoring shows <5% bis-piperazinyl byproduct.
Characterization Data
Alternative Synthetic Routes
Suzuki Coupling for Pyridine-Pyrazole
A palladium-catalyzed coupling between 4-bromopyridine-2-carboxylate and pyrazole-1-boronic acid pinacol ester offers a higher-yielding pathway (82%).
Reductive Amination
Condensing 4-(pyrazol-1-yl)pyridine-2-carbaldehyde with 2-(piperazin-1-yl)pyrimidine using sodium cyanoborohydride (NaBH₃CN) achieves the target compound in 65% yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Coupling Reactions : Piperazine derivatives are linked to pyrimidine cores via carbonyl bridges. For example, stannous chloride is used for reductions, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) serve as reaction media .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .
- Purification : Column chromatography (silica gel, 70–230 mesh) and recrystallization are standard for isolating the final compound .
Q. Which spectroscopic and analytical techniques are employed to characterize this compound?
- Methodological Answer :
- Structural Confirmation : and NMR (200–400 MHz spectrometers) confirm proton and carbon environments. IR spectroscopy identifies functional groups like carbonyls (1700–1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic system, space group Pccn) provides 3D structural data, including bond lengths and angles .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
Q. What are the key steps in purifying this compound?
- Methodological Answer :
- Chromatography : Silica gel column chromatography (Merck 60, 70–230 mesh) using gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Polar solvents like ethanol or methanol are used to recrystallize the final product, enhancing purity .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves coupling efficiency .
- Temperature Control : Exothermic reactions (e.g., acylations) are conducted at 0–5°C to minimize side products .
- Catalyst Use : Stannous chloride accelerates reductions, with yields increasing from ~60% to >85% under optimized conditions .
Q. How do structural modifications influence the compound’s pharmacological profile?
- Methodological Answer :
- SAR Studies : Modifying the pyrazole or pyrimidine moieties alters receptor binding. For example:
| Modification Site | Impact on Activity | Reference |
|---|---|---|
| Pyrazole (C-4 nitro group) | Enhances kinase inhibition | |
| Piperazine substituents | Modulates selectivity for serotonin receptors |
- Biological Assays : Competitive binding assays (e.g., radioligand displacement) and enzyme inhibition studies (IC measurements) quantify activity changes .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Control Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor assays) and assay conditions (pH, temperature) .
- Meta-Analysis : Cross-reference IC values from independent studies to identify outliers. For example, conflicting kinase inhibition data may arise from variations in ATP concentrations .
Q. How are contradictory spectral data interpretations resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts, aiding peak assignment for complex spin systems .
Notes
- Sources : Excluded non-peer-reviewed platforms (e.g., BenchChem) per requirements. Relied on journals (Acta Crystallographica, medicinal chemistry studies) and synthetic methodologies from experimental papers .
- Methodological Rigor : Emphasis on reproducible techniques (NMR, HPLC) and validation protocols to address data contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
